L-selectride

Descripción

Historical Context and Development of Selectride Reagents

The development of L-selectride is a significant chapter in the broader story of hydride reducing agents, a field revolutionized by the work of Nobel laureate Herbert C. Brown. Following the discovery of sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄), Brown and his research group embarked on a systematic exploration of modifying these reagents to fine-tune their reactivity and selectivity. dokumen.pub

This line of inquiry led to the synthesis of this compound in 1972 by Brown and S. Krishnamurthy. Their seminal work demonstrated its remarkable ability to reduce cyclic ketones with exceptionally high stereoselectivity, producing the thermodynamically less stable alcohol isomer with purities often exceeding 98%. wikipedia.org This breakthrough provided a reliable method for accessing specific diastereomers that were difficult to obtain with less sterically demanding hydrides. The name "Selectride" was coined to reflect the high selectivity these reagents exhibit. chem-station.comyoutube.com Related reagents, such as K-selectride (potassium tri-sec-butylborohydride) and N-selectride (sodium tri-sec-butylborohydride), were also developed, offering variations in reactivity based on the cation. chem-station.comyoutube.com

Strategic Significance in Stereoselective and Asymmetric Synthesis

The strategic importance of this compound lies in its ability to deliver a hydride ion to a carbonyl group from the less sterically hindered face of the molecule, a process often referred to as kinetic control. odinity.com In the reduction of cyclic ketones, for instance, this compound preferentially attacks from the equatorial direction, leading to the formation of the axial alcohol. acs.org This is in direct contrast to smaller hydride reagents like NaBH₄ and LiAlH₄, which typically favor axial attack to yield the more stable equatorial alcohol. acs.org

This predictable and high degree of stereocontrol makes this compound an invaluable tool in the synthesis of natural products and pharmaceutical agents, where precise control of stereochemistry is often critical to biological activity. nih.gov It is frequently employed in diastereoselective reductions where a new stereocenter is created in a molecule that already contains one or more chiral centers. nih.govacs.org Furthermore, this compound has been utilized in asymmetric reductive aldol (B89426) reactions, where the reduction of an enone generates a lithium enolate that can then react with an aldehyde with high diastereoselectivity. nih.gov

Classification within Bulky Hydride Reducing Agents

This compound is a prominent member of the class of bulky hydride reducing agents. sigmaaldrich.comsigmaaldrich.com This classification is based on the significant steric hindrance provided by the three sec-butyl groups surrounding the boron atom. This steric bulk is the primary determinant of its reactivity and selectivity. chem-station.com

Compared to other common hydride reagents, this compound sits (B43327) at the more sterically demanding end of the spectrum.

| Hydride Reagent | Relative Steric Bulk | Typical Selectivity in Cyclic Ketone Reduction |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Small | Favors more stable equatorial alcohol (Axial attack) |

| Lithium Aluminum Hydride (LiAlH₄) | Small | Favors more stable equatorial alcohol (Axial attack) |

| Lithium Tri-tert-butoxyaluminum Hydride (LiAlH(O-t-Bu)₃) | Moderate | Increased formation of axial alcohol compared to LiAlH₄ |

| This compound (Li(sec-Bu)₃BH) | Large | Strongly favors less stable axial alcohol (Equatorial attack) |

The predictable nature of these reagents allows chemists to select the appropriate hydride to achieve a desired stereochemical outcome. The following table provides research data on the stereoselective reduction of 4-tert-butylcyclohexanone, a standard model for demonstrating the selectivity of hydride reagents.

| Reducing Agent | % Axial Alcohol (cis) | % Equatorial Alcohol (trans) | Diastereomeric Ratio (cis:trans) |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | 29 | 71 | 1.0 : 2.4 odinity.com |

| Lithium Aluminum Hydride (LiAlH₄) | 9 | 91 | 1.0 : 9.5 odinity.com |

| This compound | 95 | 5 | 20 : 1.0 odinity.com |

The data clearly illustrates the dramatic shift in stereoselectivity from the smaller hydrides to the sterically encumbered this compound. While NaBH₄ and LiAlH₄ favor the formation of the trans product via axial attack, this compound overwhelmingly produces the cis isomer through equatorial attack. odinity.comacs.org This high fidelity makes this compound a reliable and often indispensable reagent in modern synthetic chemistry for achieving specific, and often challenging, stereochemical transformations.

Propiedades

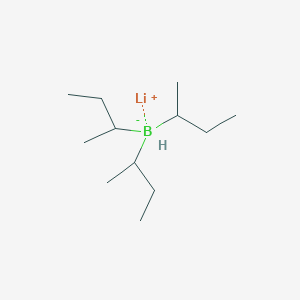

Fórmula molecular |

C12H28BLi |

|---|---|

Peso molecular |

190.1 g/mol |

Nombre IUPAC |

lithium;tri(butan-2-yl)boranuide |

InChI |

InChI=1S/C12H28B.Li/c1-7-10(4)13(11(5)8-2)12(6)9-3;/h10-13H,7-9H2,1-6H3;/q-1;+1 |

Clave InChI |

ACJKNTZKEFMEAK-UHFFFAOYSA-N |

SMILES canónico |

[Li+].[BH-](C(C)CC)(C(C)CC)C(C)CC |

Sinónimos |

K-selectride L-selectride N-selectride selectride |

Origen del producto |

United States |

Synthetic Methodologies for the Preparation of L Selectride

Established Synthetic Pathways for Lithium Tri-sec-butylborohydride

The preparation of L-Selectride can be accomplished via several established routes, most notably utilizing either lithium aluminum hydride or lithium hydride as the hydride source.

The conventional laboratory-scale synthesis of this compound involves the reaction of lithium aluminum hydride (LiAlH₄) with tri-sec-butylborane (B73942) in an ethereal solvent, typically tetrahydrofuran (B95107) (THF). The reaction proceeds at room temperature, where a hydride ion is transferred from the aluminum center to the boron atom of tri-sec-butylborane.

A general procedure for this synthesis is as follows: A solution of tri-sec-butylborane is added to a solution of lithium aluminum hydride in dry THF under an inert atmosphere. The reaction mixture is stirred at 25 °C to ensure the completion of the reaction. The resulting product is a solution of this compound in THF.

An alternative approach involves the use of lithium hydride (LiH) with tri-sec-butylborane. While historically considered less reactive, commercially available lithium hydride has been shown to react with tri-sec-butylborane to produce this compound in moderate to high yields. In a typical procedure, tri-sec-butylborane is added to a stirred slurry of lithium hydride in THF under a nitrogen atmosphere. After stirring for 24 hours at ambient temperature, analysis by ¹¹B-NMR can be used to determine the extent of the conversion to lithium tri-sec-butylborohydride.

The following table summarizes the reaction conditions for the synthesis of this compound using commercial LiH:

| Reactant 1 | Reactant 2 | Solvent | Temperature | Time | Yield |

| Lithium Hydride (commercial) | Tri-sec-butylborane | THF | Ambient | 24 h | >80% |

This data is based on a series of experiments demonstrating the viability of using commercial LiH for the synthesis of this compound.

The purity of the reagents is a significant factor in achieving high yields of this compound. When lithium aluminum hydride is used as the hydride source, a common impurity is the formation of aluminum-containing byproducts. These byproducts can sometimes be challenging to separate from the desired product.

One effective method for mitigating aluminum contamination, particularly in the synthesis of the deuterated analogue, involves the use of triethylenediamine (TED). TED facilitates the precipitation of the aluminum hydride byproduct (AlH₃ or AlD₃) as a complex (TED·AlH₃ or TED·AlD₃), which can then be easily removed by centrifugation. This method yields a solution of this compound that is substantially free of aluminum impurities. arkat-usa.org

Deuterated Analogues: Synthesis of Lithium Tri-sec-butylborodeuteride

The synthesis of isotopically labeled this compound, specifically lithium tri-sec-butylborodeuteride, provides a valuable tool for mechanistic studies in organic chemistry.

Lithium tri-sec-butylborodeuteride can be prepared by reacting lithium aluminum deuteride (LiAlD₄) with tri-sec-butylborane. A common laboratory procedure involves quenching a solution of LiAlD₄ in THF with three equivalents of methanol to form lithium trimethoxyaluminum deuteride. This intermediate is then treated with one equivalent of tri-sec-butylborane to yield the desired lithium tri-sec-butylborodeuteride. arkat-usa.org It is important to note that this method produces aluminum trimethoxide as a byproduct, which typically does not interfere with subsequent reduction reactions. arkat-usa.org

A typical experimental procedure is as follows: To a solution of LiAlD₄ (1.5 mmol) in THF (5 mL) under an argon atmosphere, methanol (4.5 mmol) is added. After stirring for 5 minutes, a 1 M solution of tri-sec-butylborane in THF (1.8 mmol) is added. The reaction mixture is stirred for an additional 15 minutes before being used for subsequent reactions. arkat-usa.org

To obtain an impurity-free solution of lithium tri-sec-butylborodeuteride, an alternative method utilizes triethylenediamine (TED). arkat-usa.org In this approach, the direct reaction of LiAlD₄ with tri-sec-butylborane is carried out in the presence of TED, which precipitates the aluminum deuteride byproduct as a TED·AlD₃ complex. arkat-usa.org This complex is then easily separated by centrifugation, providing a clean solution of the deuterated reagent. arkat-usa.org

Lithium tri-sec-butylborodeuteride is a valuable reagent for the stereoselective introduction of deuterium into organic molecules. This is particularly useful for elucidating reaction mechanisms by tracing the path of the hydride (deuteride) transfer.

A key application is in the stereoselective reduction of cyclic ketones, such as substituted cyclohexanones. The steric bulk of the tri-sec-butylborodeuteride group directs the deuteride to attack the carbonyl group from the less hindered face, leading to the formation of axial alcohols with high diastereoselectivity. This allows for the precise placement of a deuterium atom in a specific stereochemical position.

The following table presents the results of the reduction of various substituted cyclohexanones with in-situ prepared lithium tri-sec-butylborodeuteride, demonstrating the high stereoselectivity of the reagent:

| Substrate | Reaction Time (min) | Overall Yield (%) | Product Ratio (axial:equatorial) |

| 4-tert-Butylcyclohexanone | 60 | 85 | 96:4 |

| 4-Methylcyclohexanone | 120 | 92 | 89:11 |

| 3-Methylcyclohexanone | 120 | 91 | 88:12 |

| 2-Methylcyclohexanone | 120 | 87 | 87:13 |

| 3,3,5-Trimethylcyclohexanone | 90 | 95 | 97:3 |

These results highlight the reagent's ability to deliver a deuteride ion with high stereocontrol, which is invaluable for the synthesis of deuterated standards for analytical purposes and for mechanistic investigations.

Fundamental Mechanistic Principles of L Selectride Reductions

Hydride Transfer Mechanism in Carbonyl Reductions

The reduction of a carbonyl compound by L-selectride is not a direct insertion of a hydride ion (H⁻). Instead, it involves the transfer of a hydride equivalent from the borohydride (B1222165) complex to the carbonyl carbon. youtube.comkhanacademy.org This process is characteristic of metal hydride reductions, where the polar metal-hydrogen bond facilitates the delivery of the hydride as a nucleophile. libretexts.org

The reduction of aldehydes and ketones with this compound proceeds via a well-defined two-step sequence. wikipedia.org

Nucleophilic Attack and Alkoxide Formation : The first step is the nucleophilic addition of the hydride from the tri-sec-butylborohydride complex to the electrophilic carbonyl carbon. The bulky sec-butyl groups direct the hydride to the less sterically encumbered face of the carbonyl. This concerted transfer forms a new carbon-hydrogen bond and breaks the carbonyl π-bond, with the electrons moving to the oxygen atom. The result is the formation of a tetracoordinate lithium alkoxide intermediate, where the oxygen is bound to the lithium cation, and a tri-sec-butylborane (B73942) byproduct. wikipedia.orglibretexts.org

Equation for Alkoxide Formation: R₂CO + Li[(CH₃CH₂CH(CH₃))₃BH] → R₂CHOLi + (CH₃CH₂CH(CH₃))₃B wikipedia.org

Hydrolytic Workup : The lithium alkoxide intermediate is stable under the reaction conditions. To obtain the final alcohol product, a hydrolytic workup is required, typically involving the addition of water or a dilute aqueous acid. wikipedia.orglibretexts.org This step protonates the alkoxide, yielding the neutral alcohol and inorganic salts such as lithium hydroxide. wikipedia.org

Equation for Hydrolysis: R₂CHOLi + H₂O → R₂CHOH + LiOH wikipedia.org

Stereoelectronic and Steric Control Models

The high degree of stereoselectivity observed in this compound reductions is a direct consequence of its substantial steric bulk. odinity.comodinity.com This selectivity can be rationalized by established stereochemical models that consider both steric repulsion and stabilizing electronic interactions in the transition state.

The Felkin-Anh model is widely used to predict the stereochemical outcome of nucleophilic additions to chiral aldehydes and ketones, including reductions by bulky hydride reagents like this compound. chem-station.comic.ac.uk The model posits that the transition state conformation is staggered to minimize torsional strain, with the largest substituent (L) on the α-carbon oriented perpendicular to the carbonyl group. ic.ac.ukuwindsor.ca

The incoming nucleophile, in this case the hydride from this compound, approaches the carbonyl carbon at the Bürgi-Dunitz angle (approximately 107°). uwindsor.ca Due to the steric hindrance posed by the large (L) and medium (M) substituents on the adjacent chiral center, the hydride preferentially attacks from the face opposite the largest group, and closer to the smallest (S) substituent. uwindsor.ca In the context of this compound, its own steric bulk amplifies this effect. For cyclic ketones, such as 4-tert-butylcyclohexanone, this compound preferentially delivers the hydride from the equatorial direction to avoid 1,3-diaxial interactions, resulting in the formation of the axial alcohol, which is often the thermodynamically less stable product. odinity.comacs.org This contrasts with smaller reagents like sodium borohydride, which often favor axial attack to produce the more stable equatorial alcohol. acs.org

Table 1: Stereoselectivity in the Reduction of 4-tert-butylcyclohexanone

| Reducing Agent | Product Ratio (cis:trans) | Dominant Attack Trajectory | Product Type |

| This compound | 20 : 1.0 | Equatorial | Kinetic odinity.comodinity.com |

| Lithium Aluminum Hydride | 1.0 : 9.5 | Axial | Thermodynamic odinity.comodinity.com |

| Sodium Borohydride | 1.0 : 2.4 | Axial | Thermodynamic odinity.com |

The 'cis' product refers to the axial alcohol, and the 'trans' product refers to the equatorial alcohol.

An alternative model, proposed by Andrzej Cieplak, explains stereoselectivity based on stereoelectronic effects, specifically hyperconjugation in the transition state. wikipedia.org The Cieplak model postulates that the transition state is stabilized by the donation of electron density from an anti-periplanar σ-bonding orbital into the forming σ* (antibonding) orbital of the carbon-nucleophile bond. wikipedia.orgic.ac.uk

The key principle is that the best electron-donating bond will dictate the preferred trajectory of the incoming nucleophile. wikipedia.org In the reduction of a cyclohexanone, for an axial attack, the anti-periplanar bonds are the C-H bonds of the ring. For an equatorial attack, the anti-periplanar bonds are the C-C bonds of the ring. ic.ac.uk The Cieplak effect suggests that σ C-H bonds are better electron donors than σ C-C bonds. Therefore, for small nucleophiles, axial attack is favored due to superior stabilization from the two axial C-H bonds at the C2 and C6 positions. ic.ac.uk While the Cieplak effect provides a rationale for the intrinsic preference of small hydrides, the overwhelming steric bulk of this compound generally forces equatorial attack, overriding these more subtle electronic preferences. acs.org

Role of the Lithium Counterion

The lithium cation (Li⁺) associated with this compound is not merely a spectator ion; it plays a crucial role in the reaction mechanism, particularly in substrates capable of chelation. researchgate.netwikipedia.org

In substrates containing a Lewis basic heteroatom (such as oxygen or nitrogen) at the α- or β-position relative to the carbonyl, the lithium cation can coordinate simultaneously to both the carbonyl oxygen and the heteroatom. researchgate.net This coordination forms a rigid, cyclic intermediate or transition state.

The formation of this chelate ring locks the conformation of the substrate, restricting the possible trajectories for hydride delivery. charettelab.ca The bulky this compound is then forced to deliver the hydride from the least hindered face of this rigid chelated structure, often leading to a reversal of stereoselectivity compared to what would be predicted by the Felkin-Anh model alone. ic.ac.uk This chelation-controlled mechanism can provide exceptionally high levels of diastereoselectivity, making this compound a valuable tool for synthesizing specific stereoisomers of molecules like α-hydroxy ketones and amino alcohols. researchgate.netnih.gov The ability to manipulate the regiochemistry of reactions by altering the position of lithium ion coordination has also been demonstrated, highlighting its directive power. nih.gov

Table 2: Summary of Mechanistic Control Elements

| Control Element | Primary Influence | Governing Principle | Typical Outcome with this compound |

| Steric Control | Stereoselectivity | Minimization of non-bonded interactions in the transition state. | Attack from the least hindered face, often yielding the axial alcohol in cyclic systems. |

| Felkin-Anh Model | Diastereoselectivity | A combination of steric hindrance and torsional strain avoidance. | Hydride delivery anti-periplanar to the largest α-substituent. |

| Cieplak Model | Stereoselectivity | Stabilization of the transition state via hyperconjugation (σ → σ*). | Generally overridden by the steric bulk of this compound. |

| Chelation Control | Diastereoselectivity | Coordination of the Li⁺ counterion to the carbonyl and a nearby heteroatom. | Formation of a rigid cyclic intermediate, directing hydride attack to a specific face. |

Influence on Reaction Pathways and Selectivity Profiles

This compound (lithium tri-sec-butylborohydride) is a sterically hindered nucleophilic reducing agent, a characteristic that profoundly influences its reaction pathways and selectivity. youtube.comchem-station.com The three bulky sec-butyl groups attached to the boron atom create significant steric hindrance, which dictates the trajectory of hydride delivery to electrophilic centers, particularly carbonyl groups. chem-station.comresearchgate.net This steric demand is the primary determinant of the high chemo-, regio-, and stereoselectivity observed in this compound reductions. chem-station.com

The most well-documented aspect of this compound's selectivity is its reduction of cyclic ketones. Unlike smaller hydride reagents such as sodium borohydride or lithium aluminum hydride, which typically favor axial attack to yield the thermodynamically more stable equatorial alcohol, this compound preferentially attacks from the less hindered equatorial face. acs.org This equatorial hydride delivery results in the formation of the sterically less stable axial alcohol as the major product. acs.org This selectivity is exemplified by the reduction of substituted cyclohexanones, where this compound consistently yields the axial alcohol with high diastereoselectivity. wikipedia.org

| Substrate | Product (Major) | Diastereomeric Ratio (axial:equatorial) | Reference |

| 4-tert-butylcyclohexanone | cis-4-tert-butylcyclohexanol | >99:1 | acs.org |

| 2-methylcyclohexanone | cis-2-methylcyclohexanol | 99:1 | wikipedia.org |

| 3-methylcyclohexanone | cis-3-methylcyclohexanol | >98% cis | wikipedia.orgcdnsciencepub.com |

Furthermore, this compound exhibits notable chemoselectivity and regioselectivity, particularly with α,β-unsaturated carbonyl compounds (enones). Under specific reaction conditions, typically low temperatures, this compound can selectively deliver a hydride to the β-position of the enone in a conjugate (1,4-addition) manner. wikipedia.org This is attributed to the greater steric hindrance at the carbonyl carbon (C-2) compared to the β-carbon (C-4). This 1,4-reduction pathway is synthetically valuable as it generates a lithium enolate intermediate, which can be trapped by various electrophiles in subsequent steps. nih.gov For instance, the reduction of a chiral or achiral enone by this compound, followed by the addition of an aldehyde, leads to a highly diastereoselective asymmetric reductive aldol (B89426) reaction. nih.gov In contrast, less hindered hydride reagents often favor direct (1,2-addition) attack at the carbonyl carbon. wikipedia.org

However, the selectivity profile of this compound can be influenced by the substrate's specific structural features. In a notable exception to the general rule of forming axial alcohols, the reduction of 2-methyltetrahydropyran-4-one with this compound yields predominantly the equatorial alcohol (73%). cdnsciencepub.com This outcome is proposed to occur via a reaction pathway involving a twist-boat conformation of the substrate, facilitated by the ring's ether oxygen. cdnsciencepub.com This highlights that while steric hindrance is the dominant controlling factor, other conformational and electronic effects within the substrate can significantly alter the reaction pathway and selectivity. cdnsciencepub.com

Theoretical and Computational Investigations of this compound Reactivity

The complex steric nature of this compound presents significant challenges for theoretical and computational analysis. Direct modeling of the this compound molecule is computationally intensive due to its high conformational and stereochemical complexity, which arises from the free rotation of the three sec-butyl groups. acs.org This complexity has led researchers to employ surrogate models and advanced computational techniques to investigate its reactivity.

Density Functional Theory (DFT) Studies on Transition States

Density Functional Theory (DFT) has become a powerful tool for investigating reaction mechanisms and transition states in organic chemistry. researchgate.netrsc.org For this compound reductions, DFT studies are crucial for understanding the origins of its high stereoselectivity. However, due to the aforementioned complexity, these studies often rely on computationally more affordable surrogate molecules that mimic the steric bulk of this compound. acs.org

In a computational study on the facial selectivity of hydride reductions of cyclic ketones, this compound was found to be conformationally and stereochemically very complex, with thousands of low-energy conformers. acs.org To circumvent this, lithium triisopropylborohydride (LTBH) was identified as a more sterically demanding hydride that satisfactorily reproduces the experimental selectivities of this compound. acs.org Using this surrogate, DFT calculations were employed to analyze the transition state structures for both equatorial and axial hydride attack on substrates like piperidone. These calculations predict a strong preference for the equatorial attack pathway for bulky hydrides, which corresponds to the formation of the axial alcohol. acs.org The analysis of the transition state geometries reveals the steric interactions that disfavor the axial approach of the bulky hydride, thus providing a quantitative rationale for the experimentally observed selectivity.

Computational Modeling of Hydride Transfer Barriers

Computational modeling is instrumental in determining the activation energies and hydride transfer barriers that govern the kinetics of reduction reactions. nih.govplos.orgplos.org For this compound-mediated reductions, these models help to quantify the energy differences between competing reaction pathways, such as equatorial versus axial attack.

| Hydride Model | Substrate | Pathway | Calculated Activation Energy (ΔG‡, kcal/mol) | Reference |

| LTBH (this compound Surrogate) | Piperidone | Equatorial Attack | Lower Barrier (Favored) | acs.org |

| LTBH (this compound Surrogate) | Piperidone | Axial Attack | Higher Barrier (Disfavored) | acs.org |

| KTBH (K-Selectride Surrogate) | Piperidone | Equatorial Attack | 22.9 | acs.org |

| KTBH (K-Selectride Surrogate) | Tropinone | Equatorial Attack | 25.1 | acs.org |

Analysis of Conformational Complexity and Use of Surrogate Models

The primary challenge in the computational study of this compound is its immense conformational complexity. The molecule possesses multiple stereocenters and rotatable bonds, leading to a vast landscape of low-energy conformers. acs.org Accurately modeling this dynamic behavior is computationally prohibitive. Therefore, the use of surrogate models—simpler molecules that capture the essential steric and electronic features of the actual reagent—is a critical strategy. nih.govpurdue.edu

The selection of a suitable surrogate is a non-trivial task. For this compound, an initial attempt using the simpler LiBHMe₃ model failed to reproduce experimental selectivities. acs.org However, lithium triisopropylborohydride (LTBH) proved to be a satisfactory surrogate, effectively mimicking the steric hindrance of this compound in reductions of cyclic ketones. acs.org The validity of such a surrogate model is established by its ability to accurately predict known experimental outcomes, such as diastereomeric ratios. acs.org By employing these validated, computationally tractable surrogates, researchers can probe mechanistic details that would be otherwise inaccessible, providing deep insights into the factors controlling the unique reactivity of sterically demanding reagents like this compound. acs.orgresearchgate.net

Advanced Applications of L Selectride in Stereoselective Organic Synthesis

Diastereoselective Reductions of Carbonyl Compounds

The diastereoselective reduction of carbonyl compounds is a cornerstone of stereocontrolled synthesis. L-Selectride has proven to be an invaluable tool in this context, particularly for the synthesis of specific diastereomers that are often disfavored when using less sterically demanding reducing agents.

Stereoselective Conversion of Ketones to Alcohols

The reduction of ketones to alcohols often generates a new stereocenter. The facial selectivity of this reduction is highly dependent on the steric environment of the ketone and the nature of the reducing agent.

In the reduction of cyclic ketones, particularly substituted cyclohexanones, this compound is renowned for its ability to selectively produce the thermodynamically less stable axial alcohol. acs.org This is a direct consequence of its steric bulk, which favors equatorial attack of the hydride on the carbonyl group. This mode of attack avoids unfavorable 1,3-diaxial interactions that would occur during an axial approach. acs.orgnih.gov

A classic example is the reduction of 4-tert-butylcyclohexanone. The large tert-butyl group effectively locks the cyclohexane (B81311) ring in a chair conformation with the tert-butyl group in the equatorial position. Reduction with small hydride reagents like sodium borohydride (B1222165) (NaBH₄) typically proceeds via axial attack to yield the more stable trans-isomer (equatorial alcohol) as the major product. acs.org In stark contrast, this compound delivers the hydride from the more accessible equatorial face, leading to the preferential formation of the cis-isomer (axial alcohol). acs.orgchemeducator.orgvaia.com Experimental data consistently shows a high diastereoselectivity for the cis product when using this compound. chemeducator.org123helpme.com

| Reducing Agent | Major Product | Diastereomeric Ratio (cis:trans) | Reference |

|---|---|---|---|

| This compound | cis-4-tert-Butylcyclohexanol (Axial OH) | 92:8 | chemeducator.org |

| Sodium Borohydride (NaBH₄) | trans-4-tert-Butylcyclohexanol (Equatorial OH) | 12:88 | chemeducator.org |

| Lithium Aluminum Hydride (LiAlH₄) | trans-4-tert-Butylcyclohexanol (Equatorial OH) | 43.6:56.3 | 123helpme.com |

This predictable and high diastereoselectivity makes this compound a crucial reagent for accessing axial alcohols in cyclic systems, which are important intermediates in the synthesis of many complex molecules. arkat-usa.org

While the stereochemical outcome of this compound reductions in simple carbocyclic systems is well-established, its application in heterocyclic systems can sometimes lead to what might be considered anomalous results. In the synthesis of substituted tetrahydropyran-4-ones (THPOs), for instance, this compound has been employed for the diastereoselective reduction of a ketone precursor to set a key alcohol stereocenter. acs.orgnih.gov

In one study focused on the synthesis of cis-2,6-disubstituted tetrahydropyran-4-ones, a ketone intermediate was reduced with this compound. This reduction produced a mixture of anti and syn-alcohols, with the anti-diastereomer being the major product. acs.orgnih.gov This outcome is influenced by the existing stereocenters and the conformational preferences of the heterocyclic ring, demonstrating that while steric bulk is a primary determinant, other electronic and conformational factors within the substrate can significantly modulate the diastereoselectivity. Further research into these systems continues to refine the predictive models for this compound reductions. acs.orgnih.govescholarship.org

Diastereoselective Reduction of Imines and Imine Derivatives

The diastereoselective reduction of imines and their derivatives is a fundamental transformation for the synthesis of chiral amines. This compound has been shown to be highly effective in controlling the stereochemical outcome of these reductions, often providing complementary selectivity to other hydride reagents.

The reduction of N-tert-butanesulfinyl imines is a powerful method for the asymmetric synthesis of amines. The chiral sulfinyl group acts as an effective chiral auxiliary, directing the hydride attack to one of the diastereotopic faces of the imine. Interestingly, the choice of reducing agent can lead to a complete reversal of diastereoselectivity. capes.gov.bracs.org

For a range of N-tert-butanesulfinyl imines, reduction with sodium borohydride typically yields one diastereomer with high selectivity. However, switching the reducing agent to this compound leads to the formation of the opposite diastereomer, also in high yield and with excellent diastereoselectivity. capes.gov.bracs.org This reversal is attributed to a change in the transition state geometry. While NaBH₄ reductions are proposed to proceed through a closed, chelating transition state, the bulky this compound favors an open, non-chelated transition state, thus altering the face of hydride delivery. acs.org This user-controlled reversal of selectivity is a significant advantage, allowing access to either product diastereomer from a single N-tert-butanesulfinyl imine precursor. capes.gov.bracs.org This methodology has been successfully applied to the synthesis of α-amino acids through the highly regio- and diastereoselective reduction of N-tert-butanesulfinyl ketimine esters. nih.govacs.org

| Substrate (N-tert-Butanesulfinyl Imine) | Reducing Agent | Major Diastereomer | Diastereomeric Ratio | Reference |

|---|---|---|---|---|

| Varies | NaBH₄ | (RS,R) or (SS,S) | High | capes.gov.bracs.org |

| This compound | (RS,S) or (SS,R) | High | capes.gov.bracs.org |

In the realm of α-amino acid synthesis, the diastereoselective reduction of chiral N-phosphinyl α-imino esters represents another significant application of this compound. researchgate.nettdl.orgbeilstein-journals.orgnih.gov In this approach, a chiral phosphinyl group serves as the stereodirecting auxiliary. The reduction of these α-imino esters with this compound proceeds with exceptional levels of diastereoselectivity, often exceeding 99:1. beilstein-journals.orgnih.gov

The reactions are typically carried out at low temperatures, such as -78 °C, in a solvent like tetrahydrofuran (B95107) (THF). researchgate.net The high diastereoselectivity is attributed to the steric influence of the bulky chiral phosphinyl group, which effectively shields one face of the imine, directing the equally bulky this compound to attack from the less hindered face. This method provides a reliable and efficient route to N-phosphinyl-protected α-amino esters, which are valuable precursors for a wide range of natural and unnatural α-amino acids. tdl.orgbeilstein-journals.orgnih.govnih.gov The chemical yields for these reductions are consistently high, typically in the range of 88-98%. researchgate.nettdl.orgbeilstein-journals.orgnih.gov

| Substrate (Aryl/Alkyl group on imine) | Yield (%) | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|

| Phenyl | 98 | 99:1 | beilstein-journals.orgnih.gov |

| 4-Bromophenyl | 95 | 96:4 | beilstein-journals.orgnih.gov |

| 4-Methoxyphenyl | 96 | 99:1 | beilstein-journals.orgnih.gov |

| 2-Naphthyl | 94 | 99:1 | beilstein-journals.orgnih.gov |

| 2-Thienyl | 92 | 99:1 | beilstein-journals.orgnih.gov |

| Cyclohexyl | 93 | 99:1 | beilstein-journals.orgnih.gov |

Reduction of Substituted Dioxolanes to Chiral Diol Derivatives (e.g., Glycerol Derivatives)

The stereoselective reduction of ketones derived from chiral templates is a cornerstone of asymmetric synthesis. This compound has proven highly effective in the reduction of 4-acyl-2,2-dimethyl-1,3-dioxolanes, which are readily prepared from the chiral pool material 2,3-O-isopropylideneglyceraldehyde. oup.com This methodology provides a reliable route to syn-glycerol derivatives, which are valuable building blocks for natural product synthesis. researchgate.netoup.com

The reduction of (R)-4-acyl-2,2-dimethyl-1,3-dioxolanes with this compound at low temperatures, such as -78°C in tetrahydrofuran (THF), consistently yields the corresponding syn-alcohols with high diastereoselectivity. oup.comoup.com The high degree of syn-selectivity is attributed to a chelation-controlled transition state where the lithium cation coordinates to both the carbonyl oxygen and the adjacent dioxolane oxygen. This rigidifies the conformation and directs the bulky hydride reagent to the less sterically hindered face of the ketone. oup.com

Research has demonstrated that this compound is a superior reagent for this transformation compared to less bulky hydrides like sodium borohydride, which often result in low stereoselectivity. oup.comresearchgate.net The effectiveness of this compound in this context underscores its utility for generating chiral diol derivatives from readily available starting materials. oup.comresearchgate.net

| Substrate (Acyl Group, R) | Product (syn:anti ratio) | Yield (%) |

|---|---|---|

| Phenyl | 98:2 | 94 |

| n-Butyl | 97:3 | 95 |

| Ethyl | 96:4 | 98 |

Stereocontrolled Reduction of Hydroxy Ketones and Amides (e.g., Dihydroxy Amides)

The ability of this compound to achieve high diastereoselectivity extends to the reduction of acyclic hydroxy ketones and amides, providing access to important chiral synthons like 1,2- and 1,3-diols and protected dihydroxy amides. mdpi.comnih.gov

A notable application is the diastereoselective reduction of (5S,6RS)-6-alkyl-5-benzyloxy-6-hydroxy-2-piperidinones and their tautomeric ring-opened keto amides. mdpi.comfao.org Treatment of this tautomeric mixture with this compound furnishes protected (4S,5S)-dihydroxy amides with moderate to high syn-diastereoselectivity and in excellent yields. mdpi.comresearchgate.net This reaction offers a straightforward method for constructing the (4S,5S)-dihydroxycarboxylate moiety, a key structural feature in bioactive natural products. mdpi.comresearchgate.net The reaction proceeds efficiently at temperatures ranging from -20°C to room temperature. mdpi.com

| Alkyl Group (R) | syn:anti Ratio | Combined Yield (%) |

|---|---|---|

| Methyl | 86:14 | 93 |

| Ethyl | 85:15 | 95 |

| Vinyl | 75:25 | 91 |

The high stereoselectivity observed in many this compound reductions of substrates containing a proximal heteroatom, such as hydroxy or alkoxy ketones, is often rationalized by a chelation-controlled mechanism. rsc.orgorganic-chemistry.orgnih.gov In these reactions, the lithium counterion of this compound can coordinate with the carbonyl oxygen and the heteroatom of the adjacent chiral center. nih.govresearchgate.net This coordination forms a rigid, cyclic transition state that restricts the conformational freedom of the substrate. rsc.org

The steric bulk of the tri-sec-butylborohydride moiety then dictates that the hydride is delivered from the less hindered face of the carbonyl group, leading to a predictable stereochemical outcome. nih.govresearchgate.net For example, in the reduction of α-keto esters bearing a chiral auxiliary, chelation between the two carbonyl oxygens by the lithium ion is believed to favor an s-cis conformation. The bulky auxiliary then blocks one face, directing the this compound to attack from the opposite face, resulting in high diastereofacial selectivity. nih.gov The addition of other Lewis acids, such as zinc chloride, can further enhance this chelation, leading to almost complete diastereoselectivity. nih.gov This principle is a powerful tool for achieving high levels of asymmetric induction in the synthesis of complex molecules. organic-chemistry.org

Regioselective and Chemoselective Reductions

Beyond its utility in stereoselective reductions, this compound is also a valuable reagent for achieving regioselectivity and chemoselectivity, particularly in molecules with multiple reducible functional groups.

Under specific conditions, this compound can selectively perform a conjugate (1,4-) addition of hydride to α,β-unsaturated ketones (enones). wikipedia.orgwikipedia.orgorganicchemistrydata.org This regioselectivity is a direct consequence of the reagent's steric hindrance. The bulky nature of this compound makes attack at the sterically encumbered carbonyl carbon (1,2-addition) less favorable than attack at the less hindered β-carbon (1,4-addition). wikipedia.org This contrasts with less hindered hydrides like sodium borohydride, which often yield a mixture of 1,2- and 1,4-reduction products. orgsyn.org

This 1,4-reduction pathway is synthetically valuable as it generates a lithium enolate intermediate. nih.govoup.com

The lithium enolate formed from the conjugate reduction of an enone by this compound is a versatile intermediate that can be trapped by various electrophiles in a subsequent step. nih.govsoton.ac.uk This tandem reduction-alkylation sequence allows for the stereocontrolled formation of a new C-C bond at the α-position of the original carbonyl. nih.gov

For instance, the this compound reduction of a chiral or achiral enone, followed by the addition of an aldehyde, results in a reductive aldol (B89426) reaction. nih.gov This process can proceed with excellent diastereoselectivity, particularly when using optically active aldehydes with an α-alkoxy stereocenter, providing access to α,α-dimethyl-β-hydroxy ketones, which are key substructures in many biologically active natural products. researchgate.netnih.gov The stereochemical outcome of this aldol addition can often be rationalized by a transition state model involving metal chelation. nih.gov

The reactivity of this compound can be harnessed for the chemoselective reduction of one functional group in the presence of others. Its primary application in this context is the selective reduction of ketones and aldehydes. bham.ac.uk Due to its steric bulk and moderated reactivity compared to reagents like lithium aluminum hydride, this compound can often reduce a ketone without affecting a less reactive ester group within the same molecule. utsouthwestern.eduresearchgate.net

However, the selectivity is highly dependent on the substrate and reaction conditions. For example, while it is possible to selectively reduce a ketone in the presence of an ester, some systems have been developed where this compound, in combination with other reagents, can be used for the partial reduction of amides to aldehydes, even in the presence of esters, although this is a less common application. rsc.orgnih.gov The general principle remains that the steric hindrance of this compound allows it to differentiate between various carbonyl environments, enabling selective transformations in complex molecules. bham.ac.uk

Selective Cleavage Reactions (e.g., Methyl Carbamates, N-Deprotection)

This compound has proven to be an effective reagent for the selective cleavage of certain protecting groups, a crucial step in multi-step organic synthesis. Notably, it can cleave methyl carbamates, offering a convenient method for the N-demethylation of various compounds, including complex alkaloids. mdma.ch This reactivity is particularly useful in the synthesis of N-noropioids from N-carbomethoxy-substituted precursors. thieme-connect.comthieme-connect.com

The selectivity of this compound is highlighted by its ability to cleave methyl carbamates in the presence of more sterically demanding carbamate (B1207046) groups. researchgate.net For instance, it can selectively remove a methyl carbamate while leaving an N-Boc group intact. researchgate.net This chemoselectivity is attributed to the steric bulk of the reagent, which preferentially attacks the less hindered methyl carbamate.

In the context of opioid chemistry, this compound has been employed for both O-demethylation and N-decarbomethoxylation. mdma.chscientificlabs.comthomassci.com By carefully choosing the reaction conditions, it is possible to achieve either selective N-decarbomethoxylation or a one-pot N-decarbomethoxylation and O-demethylation. mdma.ch This dual functionality streamlines synthetic routes to important opioid derivatives. The cleavage of methyl carbamates with this compound has been a key step in the total synthesis of complex natural products like xestocyclamine A and keramaphidin B. chemrxiv.orgnih.gov

| Substrate Type | Protecting Group | Product | Key Feature |

| N-Carbomethoxy Opioids | Methyl Carbamate | N-Noropioids | Selective N-deprotection |

| Dually Protected Amines | Methyl Carbamate & N-Boc | N-Boc Protected Amine | Chemoselective cleavage |

| Opium Alkaloids | Methyl Ether & Methyl Carbamate | N-Nor Phenolic Alkaloids | One-pot deprotection |

This compound in Asymmetric Synthesis

The high stereoselectivity of this compound makes it a valuable reagent in asymmetric synthesis, where the goal is to create a specific stereoisomer of a chiral molecule.

This compound is instrumental in mediating diastereoselective asymmetric reductive aldol reactions. This process involves the reduction of a chiral or achiral enone to form a lithium enolate, which then reacts with an aldehyde to yield a β-hydroxy ketone. nih.gov The stereochemical outcome of this reaction is highly influenced by the steric environment of both the enone and the aldehyde.

The stereoselectivity of this compound reductions can be effectively controlled by the presence of chiral substrates or chiral auxiliaries. Chiral auxiliaries are chemical compounds that are temporarily incorporated into a reactant to direct the stereochemical course of a reaction.

In the reduction of α-keto esters, the use of chiral auxiliaries derived from compounds like m-hydrobenzoin can lead to high diastereoselectivity. researchgate.net For example, the this compound mediated reduction of phenyl glyoxylates attached to a chiral hydrobenzoin (B188758) mono-tert-butyl ether auxiliary achieved a diastereomeric ratio of up to 92:8. researchgate.net The presence of a vicinal toluenesulfonamide group on a chiral auxiliary can block one face of the ketone, forcing the hydride to attack from the less hindered face, thus leading to a specific stereoisomer.

The addition of Lewis acids, such as zinc chloride (ZnCl₂), can further enhance the diastereoselectivity of this compound reductions. nih.gov This is attributed to the formation of a chelated intermediate where the carbonyl oxygens coordinate to the metal ion, creating a more rigid transition state and favoring the formation of a single diastereomer. nih.gov Interestingly, in some cases, the presence of additives like HMPA can reverse the stereoselectivity. nih.gov

| Substrate | Chiral Auxiliary/Additive | Diastereomeric Ratio (dr) |

| Phenyl Glyoxylate | m-Hydrobenzoin mono-tert-butyl ether | 92:8 |

| α-Keto Ester | cis-1-Arylsulfonamido-2-indanol with ZnCl₂ | >99:1 |

| α-Keto Ester | cis-1-Arylsulfonamido-2-indanol with HMPA | Reversed stereoselectivity |

This compound plays a crucial role in providing enantioselective access to valuable chiral building blocks. For instance, the diastereoselective reduction of chiral N-phosphinyl α-imino esters with this compound produces N-phosphinyl-protected α-amino esters with excellent chemical yields and high diastereoselectivities (up to 99:1). beilstein-journals.org These α-amino esters are fundamental building blocks for peptides and other biologically active molecules. beilstein-journals.org

Similarly, the reduction of enantiomerically pure aziridino ketones with this compound provides the corresponding alcohols with high diastereoselectivity and yield. researchgate.net The diastereoselective reduction of α-allylated ketones with this compound can produce alcohols that serve as precursors for multifunctional chiral building blocks, such as substituted tetrahydrofurans. chinesechemsoc.org Furthermore, the desymmetrization of 2,5-cyclohexadienones catalyzed by ene-reductase, followed by this compound reduction of the resulting chiral cyclohexenone, yields 1,4-cis-diastereomers with high stereoselectivity. acs.org

Diastereoselective Asymmetric Reductive Aldol Reactions

Strategic Applications in Complex Molecule Total Synthesis

The reliability and high stereoselectivity of this compound reductions have made it a go-to reagent for key steps in the total synthesis of numerous complex natural products.

This compound has been instrumental in the total synthesis of a wide array of natural products by facilitating highly stereoselective ketone reductions. For example, in the synthesis of (±)-leonuketal, an oxidation-reduction sequence involving this compound was used to epimerize a key alcohol intermediate. sogang.ac.kr The total synthesis of (−)-crotogoudin utilized a conjugate reduction with this compound as part of a benzannulation sequence. nih.gov

In the synthesis of galantamine, a drug used to treat Alzheimer's disease, this compound is employed for the stereoselective reduction of a ketone intermediate, yielding the desired alcohol with high diastereoselectivity (de 99.6%). rsc.org The total synthesis of (−)-luminacin D also features a diastereoselective reduction of a ketone with this compound to furnish the desired syn-alcohol with a 1:9 diastereomeric ratio. acs.org

The reagent's utility extends to the synthesis of other complex molecules such as the polycyclic alkaloid keramaphidin B, where it was used for the selective cleavage of a methyl carbamate group. nih.gov Furthermore, in the formal total synthesis of (+)-phomopsidin, a Luche reduction of a ketone, which can sometimes be achieved with this compound, resulted in excellent stereoselectivity (dr=21:1). researchgate.net

Integration within Cascade and Multi-Step Synthetic Sequences

The strategic incorporation of highly selective reagents is paramount in the design of efficient cascade reactions and multi-step total syntheses. This compound (lithium tri-sec-butylborohydride), with its significant steric bulk and powerful reducing capabilities, serves as a critical tool for establishing precise stereochemistry at key junctures of complex synthetic pathways. Its ability to predictably deliver a hydride to one face of a carbonyl group, often overcoming the inherent facial bias of the substrate, allows for its seamless integration into intricate sequences, thereby enabling the construction of complex molecular architectures with a high degree of stereocontrol.

In numerous total synthesis campaigns, this compound is employed in a standalone step to set a crucial stereocenter after a series of bond-forming reactions have assembled the carbon skeleton. This is particularly evident in the synthesis of natural products where the diastereoselective reduction of a ketone is a pivotal transformation. For instance, in the total synthesis of the monoterpene indole (B1671886) alkaloid (–)-deglycocadambine, a chemo- and diastereoselective reduction of a pentacyclic ketone intermediate was achieved using this compound, affording the desired alcohol in 84% yield. rsc.org Similarly, various synthetic routes toward galantamine, a drug used for Alzheimer's disease, rely on the diastereoselective reduction of the intermediate ketone, narwedine, with this compound to furnish the target molecule. rsc.org

Beyond single-step applications within a longer sequence, this compound is also instrumental in one-pot, multi-step operations where an intermediate generated by the reduction is trapped in situ. A notable example is found in a synthesis of prostaglandins, where this compound was used to generate a specific enolate from an enone. nih.gov This enolate was then trapped with a triflating agent (Tf₂NPh) in the same pot to afford a vinyl triflate in 82% yield, ready for subsequent cross-coupling reactions. nih.gov This strategy highlights the utility of this compound not just as a reducing agent, but as a generator of reactive intermediates for further transformations within a condensed synthetic sequence.

The reagent's effectiveness is also demonstrated in cascade reactions where it plays a role in a sequence of transformations occurring in a single operation. In an approach to functionalized abietane-type diterpenes, a gold-catalyzed cascade involving a 1,3-acyloxy migration and cyclization first constructed the complex polycyclic skeleton. chinesechemsoc.orgchinesechemsoc.org Following this, a regioselective this compound reduction of a diketone intermediate was employed to selectively reduce the less-hindered carbonyl group, a key step in the synthesis of (±)-2β-acetoxysugiyl methyl ether. chinesechemsoc.orgchinesechemsoc.org

The following tables summarize key research findings where this compound was integrated into multi-step and cascade syntheses.

Table 1: Application of this compound in the Synthesis of Natural Products and Intermediates

| Synthetic Target | Substrate | Reaction Conditions | Product | Yield (%) | Diastereomeric Ratio (dr) / Diastereomeric Excess (de) | Reference |

|---|---|---|---|---|---|---|

| (+)-Boronolide | α-hydroxy ketone 7 | This compound, THF, -78°C | (S)-alcohol 8 | ~100 | 12:1 | nih.gov |

| (+)-Neoisopulegol | (S)-Isopulegone | This compound, THF, -78°C to rt | (+)-Neoisopulegol (4) | 84 | 97% de | beilstein-journals.org |

| (±)-Galantamine | Narwedine | This compound | (±)-Galantamine (1) | - | Diastereoselective | rsc.org |

| anti-α-methyl-β-hydroxylactam | α-methyl-β-ketolactam 53 | This compound, THF, 0°C to 24°C | anti-α-methyl-β-hydroxylactam 54 | 94 | >99:1 | nih.gov |

Table 2: this compound in One-Pot and Cascade Sequences

| Reaction Type | Substrate | Reagents & Conditions | Product | Yield (%) | Description | Reference |

|---|---|---|---|---|---|---|

| One-Pot Two-Step Synthesis | Bicyclo[3.3.0]octenone 59 | 1. L-selectride2. Tf₂NPh | Vinyl triflate 61 | 82 | This compound generates an enolate which is trapped in situ. | nih.gov |

| Downstream Modification | Diketone intermediate 6 | 1. L-selectride2. Acyl protection | (±)-2β-acetoxysugiyl methyl ether | 52 (over 2 steps) | Regioselective reduction of a carbonyl group following a gold-catalyzed cascade. | chinesechemsoc.orgchinesechemsoc.org |

These examples underscore the indispensable role of this compound in modern organic synthesis. Its integration into complex reaction sequences allows for the efficient and highly controlled synthesis of elaborate molecules, where the stereochemical outcome of a single reduction can be the linchpin for the entire synthetic strategy. The predictability and high fidelity of this compound reductions grant chemists the confidence to employ it in critical stages of both cascade reactions and lengthy multi-step syntheses.

Comparative Analysis with Other Reducing Agents

Differentiation from Traditional Hydride Reagents (e.g., LiAlH₄, NaBH₄)

The primary distinction between L-selectride and more conventional reagents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) lies in its steric bulk and, consequently, its reduced reactivity and enhanced selectivity.

This compound, with its three bulky sec-butyl groups attached to the boron atom, presents a sterically demanding profile. chem-station.comwikipedia.org This contrasts sharply with the small, unencumbered hydride sources of LiAlH₄ and NaBH₄. The steric hindrance in this compound is a defining characteristic that governs its approach to a substrate, making it highly sensitive to the steric environment of the functional group being reduced. chem-station.comslideshare.net

This increased steric bulk leads to a moderation of its nucleophilicity compared to LiAlH₄. stackexchange.com LiAlH₄ is an exceptionally powerful reducing agent capable of reducing a wide array of functional groups, including esters, carboxylic acids, and amides, due to the highly polarized and reactive Al-H bond. chemistrysteps.compharmaguideline.com NaBH₄ is a milder reagent, generally selective for the reduction of aldehydes and ketones. pharmaguideline.comquora.com this compound is also primarily used for ketone reduction, but its reactivity is dominated by steric factors rather than inherent hydride-donating power alone, offering a different spectrum of selectivity. wikipedia.orgreddit.com

Mechanistically, all three reagents deliver a hydride ion (H⁻) to the electrophilic carbon of a carbonyl group. However, the transition state and the trajectory of the hydride attack are profoundly influenced by the reagent's structure. With LiAlH₄ and NaBH₄, the approach to the carbonyl is less sterically controlled, and selectivity is often governed by electronic factors or torsional strain (Felkin-Anh model). stackexchange.com While NaBH₄ has reduced nucleophilicity, allowing for some conformational discrimination, LiAlH₄ is so reactive it readily attacks almost any conformation of the ketone. stackexchange.comchemistrysteps.com

In contrast, this compound's bulkiness forces the hydride transfer to occur from the less sterically congested face of the substrate. This steric control is the cornerstone of its high stereoselectivity, particularly in the reduction of conformationally restricted cyclic ketones. chem-station.comslideshare.net The result is often the formation of the thermodynamically less stable alcohol isomer, a feat difficult to achieve with smaller hydride reagents. This predictable stereochemical outcome makes this compound an invaluable tool for asymmetric synthesis. stackexchange.com

Comparison with Related Selectrides (N-Selectride, K-Selectride)

The selectride family of reagents includes sodium (N-Selectride) and potassium (K-Selectride) analogues, which share the same tri-sec-butylborohydride anion but differ in their cation. chem-station.comwikipedia.org

The identity of the alkali metal counterion (Li⁺, Na⁺, K⁺) is not trivial and can significantly influence the reactivity and stereoselectivity of the reduction. researchgate.net The Lewis acidity of the cation decreases down the group: Li⁺ > Na⁺ > K⁺. This difference affects the cation's ability to coordinate with the carbonyl oxygen of the substrate.

In reactions where chelation control is a possibility, the smaller and more Lewis acidic lithium ion in this compound can form a more stable chelate intermediate. researchgate.netresearchgate.net This chelation can lock the substrate into a specific conformation, leading to a highly diastereoselective reduction. Studies have shown that the choice of counterion can be a critical factor in directing the stereochemical outcome, with K-Selectride sometimes affording even higher selectivity than this compound in specific cases. researchgate.netacs.org The interplay between steric effects from the borohydride and the electronic/chelating effects of the counterion provides a tunable system for achieving desired stereoisomers. researchgate.net

Comparative Performance in Specific Synthetic Transformations

The practical utility of this compound is best illustrated by its performance in specific chemical reactions, where its selectivity often surpasses that of other reducing agents.

Ketone Reductions: this compound is renowned for its exceptional diastereoselectivity in the reduction of ketones, often yielding stereochemical outcomes complementary to those from other hydrides. For instance, in the reduction of tetralin-1,4-dione, this compound produces the cis-diol with high selectivity, whereas reagents like Red-Al favor the trans-diol, and both LiAlH₄ and NaBH₄ provide lower diastereoselectivity. nih.gov This demonstrates the unique ability of this compound's steric bulk to control the facial selectivity of the reduction.

| Reducing Agent | Diastereomeric Ratio (cis:trans) | Reference |

|---|---|---|

| This compound | 84 : 16 | nih.gov |

| NaBH₄ | 56 : 44 | nih.gov |

| LiAlH₄ | 44 : 56 | nih.gov |

| Red-Al | 13 : 87 | nih.gov |

Imine Reductions: The high diastereoselectivity of this compound also extends to the reduction of imines, particularly chiral sulfinylimines. A significant advantage is the ability to achieve stereochemical reversal by simply changing the reducing agent. The reduction of N-tert-butanesulfinyl imines with NaBH₄ yields one diastereomer, whereas employing this compound under similar conditions leads to the formation of the opposite diastereomer, both in high yield and with excellent selectivity. researchgate.netnih.gov This reagent-controlled stereodivergence is a powerful strategy in asymmetric synthesis, allowing access to either product diastereomer from a single starting material.

| Reducing Agent | Stereochemical Outcome | Selectivity | Reference |

|---|---|---|---|

| NaBH₄ | Diastereomer A | High | nih.gov |

| This compound | Diastereomer B (Opposite of A) | High | nih.gov |

Chemo- and Regioselective Differentiation from Alternative Reagents

The synthetic utility of a reducing agent is defined by its ability to selectively reduce a target functional group in the presence of other reactive sites. This compound (Lithium tri-sec-butylborohydride) distinguishes itself from other common hydride reagents, such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄), through its pronounced steric bulk, which governs its chemo- and regioselectivity. chem-station.comresearchgate.net This steric hindrance is the primary factor behind its unique reactivity profile, allowing for reductions that are difficult to achieve with smaller, more reactive hydrides. odinity.comstackexchange.com

Chemoselectivity:

The large steric footprint of the three sec-butyl groups attached to the boron atom significantly moderates the hydride-donating ability of this compound. chem-station.com This allows it to discriminate between different carbonyl groups within a molecule based on their steric environment. For instance, in molecules containing multiple ketone functionalities, this compound and its potassium analogue, K-selectride, can selectively reduce the less sterically hindered ketone. A notable example is in steroid chemistry, where K-selectride can reduce 3-oxo-steroids to the corresponding axial alcohol while leaving the more sterically congested 17- and 20-ketone groups unaffected. rsc.org This level of chemoselectivity is not typically observed with less bulky reagents like NaBH₄, which would likely reduce all ketone groups. rsc.orgquora.com

Furthermore, this compound has been shown to selectively cleave methyl carbamates in the presence of more sterically demanding carbamates, such as an N-Boc group, highlighting its sensitivity to the steric environment of the electrophilic center. researchgate.net

Regioselectivity:

This compound's regioselectivity is most evident in the reduction of α,β-unsaturated ketones (enones) and unsymmetrical anhydrides.

Reduction of Enones: The reduction of enones can proceed via two pathways: direct (1,2-) addition to the carbonyl carbon to yield an allylic alcohol, or conjugate (1,4-) addition to the β-carbon to produce a saturated ketone after workup. While smaller hydrides like NaBH₄ often yield a mixture of 1,2- and 1,4-addition products, this compound can be highly regioselective. Under certain conditions, its bulky nature hinders attack at the carbonyl carbon, favoring conjugate addition of the hydride to the less-hindered β-position. wikipedia.org This 1,4-reduction is synthetically powerful as it generates a lithium enolate intermediate, which can be trapped by various electrophiles in subsequent steps, enabling tandem reaction sequences such as reductive aldol (B89426) reactions. nih.gov

Reduction of Anhydrides: In the reduction of unsymmetrical cyclic anhydrides, this compound demonstrates remarkable regioselectivity by preferentially attacking the less sterically hindered carbonyl group. acs.org This contrasts with reagents like sodium borohydride, which have shown variable and sometimes counterintuitive selectivity, occasionally favoring reduction of the more hindered carbonyl group. acs.org The predictable regioselectivity of this compound makes it a more reliable reagent for the synthesis of specific lactones from unsymmetrical anhydrides. acs.org

Stereoselectivity as a Point of Comparison:

While the primary focus is on chemo- and regioselectivity, the stereochemical outcome of this compound reductions provides the clearest illustration of its differentiation from other reagents. The reduction of conformationally rigid cyclic ketones, such as 4-tert-butylcyclohexanone, is a classic example. odinity.comnih.gov Smaller reagents like NaBH₄ and LiAlH₄ typically approach from the less-hindered axial face, delivering the hydride to yield the thermodynamically more stable equatorial alcohol as the major product. nih.govacs.org

In stark contrast, this compound, due to its bulk, preferentially attacks from the more open equatorial direction. nih.govacs.org This results in the formation of the thermodynamically less stable axial alcohol, which is the kinetically controlled product. odinity.com The high diastereoselectivity achieved with this compound is often greater than 98%, a significant improvement over other reagents. gsjm-hydride.com

The following table presents comparative data for the reduction of a substituted cyclic ketone, demonstrating the distinct stereochemical preferences of various hydride reagents.

| Reducing Agent | % trans-Product (Equatorial-OH) | % cis-Product (Axial-OH) | Reference |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | ~74 | ~26 | gsjm-hydride.com |

| Lithium Aluminum Hydride (LiAlH₄) | ~76 | ~24 | gsjm-hydride.com |

| Borane (B79455) (B₂H₆) | ~69 | ~31 | gsjm-hydride.com |

| Lithium tri(tert-butoxy)aluminum hydride | ~56 | ~44 | gsjm-hydride.com |

| This compound | ~1.5 | ~98.5 | gsjm-hydride.com |

Methodological Considerations and Reaction Parameter Influence

Solvent Effects on Reactivity and Stereocontrol

The choice of solvent plays a critical role in modulating the reactivity and selectivity of L-selectride reductions. The solvent's ability to solvate the lithium cation associated with the tri-sec-butylborohydride anion can significantly alter the course of the reaction. researchgate.net

Tetrahydrofuran (B95107) (THF) is the most commonly employed solvent for this compound reductions. Its strong solvating power for the lithium cation weakens the ion pairing between Li⁺ and the borohydride (B1222165) anion. researchgate.net This "freer" borohydride anion is more available to interact with other species in the reaction mixture. In contrast, in less polar ether solvents like diethyl ether, the association between the lithium cation and the borohydride anion is stronger, which can influence the reagent's effective steric bulk and reactivity. researchgate.net The chemoselectivity of this compound is also reported to be strongly influenced by solvent factors. chem-station.comslideshare.net

For instance, the reduction of certain ketones in different solvents can lead to varying diastereoselectivities. The enhanced solubility of this compound in THF due to the stabilizing effect of the solvent on the lithium cation is a key factor. In some cases, solvent participation can directly influence the reaction mechanism and stereochemical outcome. chemistrydocs.com

Table 1: Effect of Solvent on this compound Reduction Stereoselectivity

| Substrate | Solvent | Product Ratio (cis:trans or syn:anti) | Reference |

| 2-Methyltetrahydropyran-4-one | Tetrahydrofuran | 27:73 (axial:equatorial alcohol) | researchgate.net |

| Glycosyl donors (without 2-position participating group) | Acetonitrile (as participating solvent) | Favors β-linked disaccharides | chemistrydocs.com |

Note: This table is illustrative and based on general principles discussed in the literature. Specific ratios are highly substrate-dependent.

Temperature Dependence of this compound Reductions

Reaction temperature is a paramount parameter for controlling the stereoselectivity of this compound reductions. Due to the high reactivity of this compound, these reductions are frequently conducted at low temperatures to maximize stereochemical control by exploiting the energetic differences between diastereomeric transition states.

A common temperature for achieving high diastereoselectivity is -78°C (dry ice/acetone bath). nih.govdavuniversity.org At this temperature, the kinetic product is often formed with high fidelity, as there is insufficient thermal energy to overcome the activation barrier to the thermodynamically less favored product. For example, the reduction of α-keto esters at -78°C in THF using this compound results in excellent stereoselectivities. nih.gov

In some applications, a temperature of 0°C or even a range from -20°C to room temperature may be employed, although this can sometimes lead to decreased selectivity. mdpi.comgoogle.comnih.gov The optimal temperature is highly substrate-dependent and is often determined empirically to balance reaction rate and stereoselectivity. For instance, a general procedure for the reduction of a tautomeric mixture of keto amides involved adding this compound at -20°C, stirring for an hour as it warmed to -10°C, and then allowing it to warm to room temperature overnight. mdpi.comnih.gov

Table 2: Influence of Temperature on Diastereoselectivity of this compound Reductions

| Substrate Type | Temperature (°C) | Diastereomeric Excess (de) / Ratio | Reference |

| α-Keto Esters | -78 | >99% de (with ZnCl₂) | nih.gov |

| Cyclic Ketones | -78 | High (e.g., >99:1) | davuniversity.org |

| Tautomeric Keto Amides | -20 to Room Temperature | Moderate to high (e.g., 86:14) | mdpi.com |

| (-)-Narwedine-BF₃ complex | -20 to 0 | High (avoids byproducts) | google.com |

Influence of Additives and Lewis Acids on Reaction Outcomes

The outcome of this compound reductions can be dramatically altered by the introduction of additives, particularly Lewis acids and chelating agents. These additives can interact with the substrate or the reducing agent, modifying the transition state and thus influencing stereoselectivity.

Lewis Acids: The addition of a Lewis acid can enhance diastereoselectivity, often through the formation of a rigid chelate between the Lewis acid and multiple functional groups on the substrate. This chelation locks the substrate in a specific conformation, exposing one face of the carbonyl to hydride attack. For example, the addition of one equivalent of zinc chloride (ZnCl₂) to the this compound reduction of α-keto esters at -78°C resulted in almost complete diastereofacial selectivity (>99% de). nih.gov The strong metal chelation between the carbonyl oxygens promoted by ZnCl₂ is credited for this high degree of control. nih.gov Similarly, the reduction of (-)-narwedine is performed on its BF₃ complex to achieve high yields of the desired product. google.com However, the effect is not universal; in the same study on α-keto esters, other Lewis acids such as magnesium bromide (MgBr₂) and titanium isopropoxide (Ti(OiPr)₄) had no significant effect on the diastereoselectivity. nih.gov

Chelating Agents and Other Additives: Conversely, additives that can sequester the lithium cation of this compound can lead to a reversal of stereoselectivity. When the reduction of an α-keto ester was carried out in the presence of 1.5 equivalents of hexamethylphosphoramide (B148902) (HMPA), a reversal of stereoselection was observed. nih.gov A similar reversal occurred when using K-Selectride in the presence of 18-crown-6. nih.gov These additives coordinate strongly with the metal cation (Li⁺ or K⁺), preventing it from participating in chelation with the substrate. As a result, the reduction proceeds through a different, non-chelated transition state, leading to the opposite diastereomer. nih.gov

Table 3: Effect of Additives on this compound Reduction of α-Keto Ester 3a

| Additive (equiv.) | Temperature (°C) | Diastereomeric Ratio (syn:anti or R:S) | Proposed Mechanism | Reference |

| None | -78 | High (e.g., 96:4) | Metal chelation by Li⁺ | nih.gov |

| ZnCl₂ (1.0) | -78 | >99:1 | Strong bidentate chelation | nih.gov |

| MgBr₂ | -78 | No significant effect | Ineffective chelation | nih.gov |

| Ti(OiPr)₄ | -78 | No significant effect | Ineffective chelation | nih.gov |

| HMPA (1.5) | -78 | Reversal of stereoselection | Cation sequestration, non-chelation control | nih.gov |

Stoichiometric and Catalytic Considerations in this compound Chemistry

This compound is a stoichiometric reagent, meaning that it is consumed in the course of the reaction as it delivers a hydride ion to the substrate. In practice, it is typically used in a slight excess, such as 1.05 to 1.2 molar equivalents, to ensure the complete conversion of the starting material. mdpi.comnih.gov The use of a precise stoichiometry is important to minimize side reactions.

The reaction produces one equivalent of tri-sec-butylborane (B73942) for every equivalent of hydride transferred. This borane (B79455) byproduct must be removed during the reaction workup, often through an oxidative process using hydrogen peroxide and sodium hydroxide, which converts it to the more easily separable tri-sec-butylborate. google.comrsc.org

The stoichiometric nature of this compound presents challenges typical of such reagents, including the generation of significant amounts of chemical waste and the need for careful purification to remove byproducts. This contrasts with catalytic methods where a small amount of a catalyst can turn over many molecules of substrate. While the term "catalytic this compound" is not used, the field of asymmetric synthesis often seeks catalytic alternatives to stoichiometric chiral reagents like this compound to improve atom economy and reduce waste. chemicalforums.com However, for achieving the specific and high levels of stereoselectivity that this compound provides, particularly for generating thermodynamically disfavored isomers, its use as a stoichiometric reagent remains a powerful and often necessary strategy in organic synthesis.

Future Directions and Emerging Research in L Selectride Chemistry

Expanding the Substrate Scope and Reaction Diversity

The utility of L-Selectride is continually being extended beyond simple ketone reductions to encompass a broader range of functional groups and more complex molecular architectures. Researchers are actively exploring its application in novel reaction sequences to build intricate chemical structures with high degrees of stereocontrol.

One significant area of expansion is in conjugate reductions . This compound can selectively reduce α,β-unsaturated carbonyl compounds through a 1,4-hydride addition. acs.orgwikipedia.org This reactivity is crucial for creating specific chiral centers in complex molecules. For instance, the conjugate reduction of enones can be followed by trapping the resulting enolate with electrophiles, such as N-phenyl-bis(trifluoromethanesulfonimide) (PhNTf2), to generate tetrasubstituted alkenyl triflates, which are versatile intermediates for further coupling reactions. nih.gov

The application of this compound in reductive aldol (B89426) reactions is another advancing frontier. In this methodology, this compound reduces an enone to form a lithium enolate, which then reacts with an aldehyde to form a β-hydroxy carbonyl derivative. acs.orgrsc.org This process has proven highly effective for reactions involving optically active α-alkoxy aldehydes, affording excellent diastereoselectivity and providing access to key structural motifs found in numerous biologically active natural products. rsc.org

Furthermore, the substrate scope of this compound has been successfully expanded to include:

Epoxides : It can be used for the regioselective opening of epoxides to furnish alcohols. nih.gov

Anhydrides : Research has demonstrated the regioselective reduction of anhydrides, offering a pathway to valuable lactone intermediates.

Complex Heterocycles : this compound has been instrumental in the stereoselective reduction of complex heterocyclic ketones, such as tetrahydropyranones and 4-acyl-1,3-dioxolane derivatives, which are common frameworks in natural product synthesis. google.compsu.edu

Functional Group Tolerance : Its utility has been demonstrated in the reduction of other functional groups like exocyclic acrylonitriles and halides, showcasing its versatility in modern organic synthesis. acs.org

| Reaction Type | Substrate Class | Product Type | Key Advantage | Reference |

|---|---|---|---|---|

| Conjugate Reduction | α,β-Unsaturated Ketones (Enones) | Saturated Ketones / Alkenyl Triflates | High regioselectivity for 1,4-addition. | acs.orgnih.gov |

| Reductive Aldol Reaction | Enones and Aldehydes | β-Hydroxy Carbonyls | Excellent diastereoselectivity with chiral aldehydes. | rsc.org |

| Epoxide Opening | Epoxides | Alcohols | Provides access to diol precursors. | nih.gov |

| Heterocycle Reduction | Tetrahydropyranones / Dioxolanes | Stereodefined Heterocyclic Alcohols | High stereocontrol in complex ring systems. | google.compsu.edu |

Development of Modified or Supported this compound Systems

To enhance the selectivity, reactivity, and practicality of this compound, researchers are investigating modified reagent systems and the development of solid-supported analogues. These approaches aim to fine-tune the reagent's properties for specific applications and simplify purification processes.

A significant strategy involves the use of additives , particularly Lewis acids, to modulate stereochemical outcomes. The combination of this compound with zinc chloride (ZnCl2) has been shown to dramatically enhance diastereofacial selectivity in the reduction of α-keto esters, achieving ratios greater than 99:1. nih.gov This effect is attributed to the formation of a rigid chelate between the Lewis acid and the substrate's carbonyl groups, which directs the hydride attack from the less sterically hindered face. nih.gov Interestingly, the addition of other additives can lead to a complete reversal of stereoselectivity. For example, using K-Selectride in the presence of 18-crown-6, which sequesters the potassium ion and disrupts chelation, can invert the facial bias of the reduction. nih.gov

Another emerging area is the development of solid-supported this compound systems. While less common, this approach involves immobilizing the reagent on a polymer resin. researchgate.netsbq.org.br This offers several advantages, including:

Simplified Purification : The resin-bound reagent and its byproducts can be easily removed by simple filtration, eliminating the need for complex chromatographic separation.

Automation : Supported reagents are highly amenable to use in automated synthesis and flow chemistry systems.

Research has shown the successful use of this compound on a polymer support for the reduction of resin-bound tetrahydropyranones, demonstrating the feasibility of this approach for multi-step solid-phase synthesis. researchgate.net

Advanced Computational Studies for Predictive Stereocontrol

The precise stereochemical outcome of this compound reductions is governed by subtle energetic differences in the reaction's transition states. Advanced computational chemistry, particularly using Density Functional Theory (DFT), is becoming an indispensable tool for understanding and predicting this stereoselectivity. sigmaaldrich.comacs.org

Computational models are used to calculate the energies of various possible transition states, allowing chemists to rationalize why one stereoisomer is formed preferentially. acs.org For bulky reagents like this compound, these studies often analyze the steric and electronic interactions between the hydride and the substrate. Key factors considered include:

Torsional Strain : The Felkin-Anh model, supported by computational analysis, posits that the transition state for equatorial attack on a cyclic ketone involves greater torsional strain than axial attack. researchgate.net